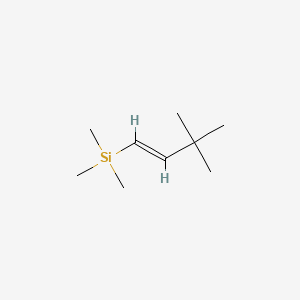

(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

Description

Overview of Organosilicon Chemistry and Vinylsilanes

Organosilicon chemistry is the study of compounds containing carbon-silicon (C-Si) bonds. acs.org These compounds are valued for their unique properties, which distinguish them from their purely organic counterparts. The C-Si bond is longer and weaker than a C-C bond, and it is polarized towards carbon due to silicon's lower electronegativity. This polarization makes the silicon atom susceptible to nucleophilic attack and the adjacent carbon (alpha-carbon) capable of stabilizing a negative charge. Conversely, the silicon atom can stabilize a positive charge on a beta-carbon, a phenomenon known as the β-silicon effect. nih.gov

Vinylsilanes are a subclass of organosilicon compounds that feature a trimethylsilyl (B98337) group attached to a carbon-carbon double bond. researchgate.net They serve as important building blocks in organic synthesis due to their stability, low toxicity, and the predictable reactivity imparted by the silyl (B83357) group. researchgate.net

Importance of Stereodefined Vinylsilanes in Organic Synthesis

In organic synthesis, the three-dimensional arrangement of atoms is critical. Stereodefined vinylsilanes—those in which the geometry of the double bond is fixed as either E (trans) or Z (cis)—are particularly valuable. Many synthetic transformations involving vinylsilanes proceed with retention of the double bond's stereochemistry. This allows chemists to translate the specific geometry of the vinylsilane into the final product with high fidelity. The ability to control regio- and stereoselectivity is a significant challenge in their synthesis, making methods that produce a single stereoisomer highly sought after. researchgate.netrsc.org

Significance of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene in Contemporary Organosilicon Chemistry

This compound is distinguished by the presence of a bulky tert-butyl group adjacent to the double bond. This steric hindrance plays a crucial role in its reactivity, often enhancing selectivity in synthetic transformations. The large group can direct incoming reagents to a specific face of the molecule or prevent unwanted side reactions, leading to cleaner and more predictable outcomes. Its rigid E-geometry, combined with the steric influence of the tert-butyl group, makes it a specialized tool for constructing sterically congested and stereochemically complex molecules.

Properties

CAS No. |

20107-37-3 |

|---|---|

Molecular Formula |

C9H20Si |

Molecular Weight |

156.34 g/mol |

IUPAC Name |

[(E)-3,3-dimethylbut-1-enyl]-trimethylsilane |

InChI |

InChI=1S/C9H20Si/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |

InChI Key |

BRIDLWZGGDIJRM-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/[Si](C)(C)C |

Canonical SMILES |

CC(C)(C)C=C[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Applications

Electrophilic Substitution Reactions

Vinylsilanes undergo electrophilic substitution where the silyl (B83357) group is replaced by an incoming electrophile (E+). A key feature of this reaction is that it occurs with retention of the double bond geometry. The reaction is driven by the stabilization of the transient carbocation intermediate by the β-silicon effect. nih.gov This allows the stereochemically defined (E)-alkene to be converted into a new, substituted (E)-alkene, a transformation that can be difficult to achieve with such high stereochemical control using other methods.

General Reaction Scheme for Electrophilic Substitution:

(E)-R-CH=CH-Si(CH₃)₃ + E⁺ --> (E)-R-CH=CH-E + "Si(CH₃)₃⁺"```

Tamao-Fleming Oxidation

The Tamao-Fleming oxidation is a powerful reaction that converts a carbon-silicon bond into a carbon-oxygen bond. wikipedia.orgorganic-chemistry.orgWhen applied to vinylsilanes, this reaction yields carbonyl compounds. wikipedia.orgThe process effectively treats the vinylsilane as a "masked" carbonyl group, allowing it to be carried through a synthetic sequence under conditions that a normal aldehyde or ketone would not tolerate. organic-chemistry.orgThe reaction typically involves a two-step sequence where the robust trimethylsilyl (B98337) group is first converted to a more reactive halosilyl or alkoxysilyl group, which is then oxidized using a peroxy acid or hydrogen peroxide. organic-chemistry.orgIt is important to note that significant steric bulk around the silicon center can slow down or even inhibit this reaction.

wikipedia.orgjk-sci.com

General Transformation in Tamao-Fleming Oxidation of a Vinylsilane:

In the case of this compound, oxidation would yield 3,3-dimethylbutanal.

Cross-Coupling Reactions

Vinylsilanes can participate as the nucleophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). acs.orgIn these reactions, the vinylsilane is activated, typically by a fluoride (B91410) source or under basic conditions, to form a hypervalent silicon species that undergoes transmetalation with a palladium(II) complex. Subsequent reductive elimination forms a new carbon-carbon bond, coupling the vinyl group with an organic halide or triflate. Like electrophilic substitution, these reactions proceed with retention of the double bond's stereochemistry, making them highly valuable for the synthesis of complex alkenes like styrenes, dienes, and enynes.

organic-chemistry.orgillinois.edu

General Scheme for Hiyama Cross-Coupling:

Spectroscopic Data

The structure of this compound can be confirmed through standard spectroscopic techniques. The following data are based on established values for similar chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals. The trimethylsilyl protons appear as a sharp singlet far upfield. The tert-butyl protons also appear as a sharp singlet. The two vinylic protons are coupled to each other, appearing as doublets with a large coupling constant (~18-19 Hz) characteristic of a trans relationship.

Predicted ¹H NMR Data Assignment Predicted Chemical Shift (ppm) -Si(CH ₃)₃ ~0.05 -C(CH ₃)₃ ~1.02 =CH -Si ~5.65 -C(H )=CH-Si ~6.05

This is an interactive data table. You can sort and filter the data as needed.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display six unique signals, corresponding to the six chemically distinct carbon environments in the molecule.

Predicted ¹³C NMR Data Assignment Predicted Chemical Shift (ppm) -Si(C H₃)₃ ~ -1.5 -C(C H₃)₃ ~ 29.5 -C (CH₃)₃ ~ 33.0 =C H-Si ~ 125.0 -CH=C H-C ~ 150.0

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be dominated by cleavages characteristic of silyl compounds. Key fragments would include:

[M-15]⁺ (m/z 141): Loss of a methyl group from the trimethylsilyl moiety, forming a stable silicon-centered cation. This is often the base peak.

[M-57]⁺ (m/z 99): Loss of the tert-butyl group.

m/z 73: The characteristic trimethylsilyl cation, [Si(CH₃)₃]⁺.

Compound Information Property Value Molecular Formula C₉H₂₀Si Molecular Weight 156.34 g/mol nist.gov CAS Number 20107-37-3 nist.gov

This is an interactive data table. You can sort and filter the data as needed.

Table of Compounds

Compound Name This compound 3,3-Dimethyl-1-butyne (B43207) 3,3-dimethylbutanal Trimethylsilane Trimethylsilyl chloride

This is an interactive data table. You can sort and filter the data as needed.

Mechanistic Investigations of Reactions Involving E 3,3 Dimethyl 1 Trimethylsilyl 1 Butene

Mechanistic Pathways of Electrophilic Desilylation

Electrophilic substitution is a cornerstone of vinylsilane chemistry, typically proceeding via a desilylation pathway where the trimethylsilyl (B98337) group is replaced by an incoming electrophile. organicreactions.org The mechanism is largely dictated by the powerful stabilizing influence of the silicon atom on a carbocation intermediate positioned beta to it, an effect known as the β-silicon effect. wikipedia.orgstackexchange.com

The generally accepted pathway involves the initial attack of an electrophile (E+) on the double bond at the carbon atom alpha to the silicon group. This regioselectivity is driven by the formation of the more stable carbocation intermediate at the beta-position. wikipedia.org The C-Si bond, being highly electron-releasing, stabilizes this positive charge through hyperconjugation. wikipedia.orgstackexchange.com This stabilization is so significant that it often completely controls the course of reactions involving cationic intermediates. stackexchange.com Following the formation of this β-silyl carbocation, a nucleophile assists in the elimination of the silyl (B83357) group, typically as a trimethylsilyl halide or a related species, to yield the final substituted alkene. wikipedia.org This process, known as an SE2' (substitution, electrophilic, bimolecular, with rearrangement) mechanism, characteristically occurs with retention of the double bond's configuration. wikipedia.org

The stereochemical outcome is a key feature of this pathway. For the electrophilic attack, the silyl group orients itself parallel to the adjacent empty p-orbital of the carbocation. To maintain the principle of least motion, the incoming electrophile moves into a position close to that previously occupied by the silyl group, thus preserving the original geometry of the double bond. wikipedia.org

Concerted versus Stepwise Mechanisms in Addition and Cycloaddition Reactions

Addition and cycloaddition reactions involving vinylsilanes can proceed through either concerted (single-step) or stepwise (multi-step) mechanisms, with the operative pathway depending on the reactants and reaction conditions.

In the context of cycloadditions, such as the Diels-Alder or 1,3-dipolar cycloadditions, the mechanism can be influenced by the electronic nature of the vinylsilane. For instance, in 1,3-dipolar cycloadditions with reagents like benzonitrile (B105546) oxide, the reaction can be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the vinylsilane and the lowest unoccupied molecular orbital (LUMO) of the dipole, or vice versa. While many Diels-Alder reactions are concerted, computational studies on related "dehydro-Diels-Alder" reactions (involving enynes and diynes) show that both concerted and stepwise diradical pathways are possible. nih.govresearchgate.net For these reactions, the energy difference between the two pathways can be small, suggesting that stepwise mechanisms may compete with or even be favored over concerted ones under certain conditions. nih.govresearchgate.net

Iron-catalyzed [2+2] and [4+2] cross-cycloadditions of vinylsilanes with 1,3-dienes provide a clear example of stepwise processes. nih.gov Mechanistic studies support a pathway involving oxidative cyclization at the iron center to form a substituted metallacyclopentane intermediate. nih.gov This intermediate then undergoes further transformations to yield the final cycloadduct. The specific outcome ([2+2] vs. [4+2]) is dictated by the substitution pattern of the diene, which influences the conformation (s-trans vs. s-cis) adopted during the oxidative cyclization step. nih.gov Similarly, oxonium-ene cyclizations for synthesizing dihydropyrans can proceed via both concerted and stepwise pathways, with the latter sometimes leading to a mixture of regioisomers. nih.gov

Role of Carbocation and Carbanion Intermediates

Carbocation intermediates are central to the reactivity of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene, particularly in electrophilic substitution reactions. The formation of a carbocation at the carbon atom beta to the silicon is a defining feature of its mechanism. wikipedia.org The electropositive nature of silicon allows the C-Si bond to act as a powerful electron donor, stabilizing the adjacent positive charge through σ-p hyperconjugation. wikipedia.orgstackexchange.com This "β-silicon effect" is more potent than stabilization by adjacent C-H or C-C bonds, making the formation of the β-silyl carbocation highly favorable and directing the regiochemical outcome of the reaction. wikipedia.orgstackexchange.com Kinetic studies have shown, however, that this hyperconjugative stabilization may not be fully developed in the transition state, suggesting that the full benefit of the β-silyl effect is realized in the fully formed carbocation intermediate. nih.govresearchgate.net

While carbocation chemistry dominates, carbanion intermediates can also be accessed from vinylsilanes, though this is less common for electrophilic reactions. The generation of a carbanionic species would typically require deprotonation with a strong base or a metal-halogen exchange, creating a nucleophilic center. numberanalytics.com For instance, the metalation of related allylsilanes can generate α-silylallyl carbanions, which can then react with electrophiles. mcgill.ca The regioselectivity of these carbanion reactions can be controlled by factors such as the counterion and additives. mcgill.ca For a vinylsilane like this compound, direct deprotonation would be challenging, but the formation of related silyl-stabilized carbanions is a known process in organosilicon chemistry. numberanalytics.com

Transition State Analysis and Energy Landscapes

In the electrophilic desilylation pathway, the transition state involves the initial interaction of the electrophile with the π-system of the double bond. Kinetic analyses of reactions between benzhydrylium ions and vinylsilanes indicate that while the β-silyl group provides significant stabilization to the carbocation intermediate, this stabilization is not fully realized in the transition state leading to it. researchgate.net This implies an "early" transition state for electrophilic attack where the positive charge is only partially developed.

Quantum chemical studies on the reaction of a structurally related phosphabutene with an electrophile revealed a multi-step mechanism involving several intermediates and transition states. chachkov.ru The calculations showed that the reaction proceeds through an initial addition, followed by a rearrangement with a significant activation energy, and a final rearrangement to the product. chachkov.ru This highlights that even seemingly straightforward substitutions can have complex energy landscapes with multiple energetic barriers to overcome. chachkov.runih.gov The final product is not always the most thermodynamically stable isomer, indicating kinetic control over the reaction outcome. chachkov.ru

For cycloaddition reactions, the energy landscape can feature competing pathways. Computational results for dehydro-Diels-Alder reactions show that while a concerted pathway is often favored energetically, the activation barrier difference between concerted and stepwise diradical routes can be small, making them competitive. researchgate.net

| Reaction Type | Key Feature of Transition State / Energy Landscape | Reference |

| Electrophilic Desilylation | Early transition state; β-silyl stabilization not fully effective. | researchgate.net |

| Multi-step Substitution | Involves multiple intermediates and transition states with varying activation energies. | chachkov.ru |

| Cycloaddition | Competing concerted and stepwise pathways with potentially small energy differences. | researchgate.net |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by both steric and electronic effects.

Electronic Effects: The primary electronic effect is the β-silicon effect, where the electron-releasing C-Si bond stabilizes a positive charge on the adjacent carbon atom. wikipedia.orgstackexchange.com This effect is dominant in electrophilic substitutions, controlling the regioselectivity of the attack to place the electrophile on the silyl-bearing carbon. chemtube3d.com Kinetically, however, the replacement of a vinylic hydrogen with a SiMe₃ group only slightly affects the nucleophilicity of the double bond, indicating that the electronic benefit is more pronounced in stabilizing the intermediate rather than lowering the initial activation barrier. nih.govresearchgate.net Vinylsilanes are, therefore, significantly less nucleophilic than structurally related allylsilanes where the electronic effects are more potent. nih.gov

Steric Effects: The bulky tert-butyl group at the 3-position and the trimethylsilyl group at the 1-position impose significant steric hindrance. This bulk can influence the approach of reagents, affecting both reactivity and stereoselectivity. For example, in metal-catalyzed reactions, the steric profile of the substrate can dictate how it coordinates to the metal center, which in turn influences the reaction pathway and the structure of the product. In cycloaddition reactions, the steric bulk can disfavor certain orientations of the reacting partners, leading to higher selectivity for a particular isomer.

The interplay of these effects is crucial. While the electronic effect of the silyl group directs the initial electrophilic attack, the steric bulk of the tert-butyl group can modulate the rate and may influence the conformation of the transition state, further refining the stereochemical outcome of the reaction.

Isotope Labeling Studies to Elucidate Reaction Mechanisms

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. chem-station.com In the context of reactions involving this compound, deuterium (B1214612) (D) labeling studies can provide definitive evidence for proposed pathways.

For instance, in a protodesilylation reaction (desilylation using a proton source), replacing the proton source (e.g., HCl) with a deuterated analog (e.g., DCl) would result in the incorporation of a deuterium atom at the position formerly occupied by the trimethylsilyl group. This experiment would confirm that the proton/deuteron acts as the electrophile and adds to the carbon that bears the silicon group. scispace.com

Furthermore, isotope labeling can be used to determine the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.net For example, if the breaking of a C-H bond is the rate-determining step, replacing that hydrogen with deuterium will significantly slow down the reaction. In the context of vinylsilane reactions, a KIE study could be designed to probe the rate-determining step. For example, in a hydrosilylation reaction, using a deuterated silane (B1218182) (R₃Si-D instead of R₃Si-H) can help determine if the Si-H bond cleavage is involved in the slowest step of the reaction. researchgate.netacs.org Such studies have been used in copper-catalyzed hydrosilylation reactions to confirm that the hydrogen atom in the product originates from the silane and that Si-H bond activation is part of the rate-determining step. researchgate.net

| Isotope Labeling Experiment | Mechanistic Insight Provided | References |

| Protodesilylation with DCl | Confirms the site of electrophilic attack by the proton/deuteron. | scispace.com |

| Hydrosilylation with R₃Si-D | Determines if Si-H bond cleavage is part of the rate-determining step (via KIE). | researchgate.netacs.org |

| Deuterated Substrates | Traces the origin of specific atoms in the final product. | researchgate.net |

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the mechanism and identifying the rate-determining step—the slowest step in a sequential reaction.

For the electrophilic substitution of vinylsilanes, kinetic measurements have been performed by reacting various vinylsilanes with stabilized carbocations (benzhydrylium ions) and monitoring the reaction photometrically. nih.govresearchgate.net These studies revealed that the reactions follow second-order kinetics, being first order in the vinylsilane and first order in the electrophile. nih.gov This is consistent with a bimolecular electrophilic substitution (SE2) mechanism where the initial attack of the electrophile on the vinylsilane is the rate-determining step. researchgate.netdoubtnut.comchegg.com

Stereochemical Aspects and Stereoselectivity in the Chemistry of E 3,3 Dimethyl 1 Trimethylsilyl 1 Butene

Intrinsic Stereoselectivity of Reactions with (E)-Vinylsilane Substrates

Vinylsilanes, including (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene, exhibit inherent stereoselectivity in their reactions, largely due to the electronic and steric properties of the silyl (B83357) group. Electrophilic substitution reactions involving vinylsilanes are noted to be highly regioselective. chemtube3d.com The electrophile consistently replaces the silicon atom at the ipso carbon. chemtube3d.com This regioselectivity is driven by the stabilization of a positive charge at the β-carbon relative to the silicon atom (the β-silicon effect). chemtube3d.com

As the electrophile attacks the double bond, the silyl group moves to align the C-Si bond with the developing empty p-orbital of the carbocationic intermediate. chemtube3d.com This alignment maximizes the stabilizing hyperconjugation. The subsequent rapid elimination of the silyl group results in the formation of a new alkene, typically with retention of the original geometry of the double bond. chemtube3d.comchemtube3d.com Therefore, reactions starting with an (E)-vinylsilane generally yield an (E)-alkene product. chemtube3d.com This intrinsic tendency to react with retention of configuration is a cornerstone of vinylsilane chemistry, providing a reliable method for synthesizing stereodefined alkenes. chemtube3d.comchemtube3d.com

Diastereoselectivity in Addition and Substitution Reactions

The stereochemistry of the vinylsilane substrate plays a crucial role in directing the diastereoselectivity of addition and substitution reactions. In reactions that create new chiral centers, the existing geometry of the (E)-alkene can lead to the preferential formation of one diastereomer over another. msu.edu

For instance, in Lewis acid-catalyzed additions of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines, the geometry of the alkene nucleophile is selectively transferred to the newly formed carbon-carbon bond. researchgate.net This controls the relative stereochemistry of the resulting product. researchgate.net The diastereoselectivity is influenced by factors such as the alkene geometry, the size of the N-sulfonyl substituent, and the steric bulk of neighboring groups. researchgate.net While specific studies on this compound as the nucleophile in such reactions are not detailed in the provided results, the general principles of diastereoselective additions to carbonyls and imines are well-established. msu.eduresearchgate.net The bulky tert-butyl group in the target molecule would be expected to exert a significant steric influence on the transition state, thereby enhancing diastereoselectivity.

In intramolecular cycloaddition reactions, the stereochemistry of the starting alkene is also retained, dictating the diastereoselectivity of the cyclic adducts formed. mdpi.com

Enantioselectivity and Asymmetric Induction in Transformations

Achieving high enantioselectivity in reactions of this compound involves the use of chiral influences to favor the formation of one enantiomer over the other. msu.eduwikipedia.org This can be accomplished through chiral reagents, catalysts, or by leveraging chiral centers already present in the substrate. wikipedia.org

Asymmetric induction can be achieved externally by employing chiral catalysts or ligands. wikipedia.org In this approach, chiral information is introduced in the transition state. wikipedia.org For example, iridium-catalyzed allylic enolization of a similar substrate, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, demonstrates that high enantioselectivity can be achieved through the use of a chiral catalyst. mdpi.com Chiral catalysts create a "chiral pocket" around the catalytic center, which restricts the possible approaches of the substrate and reagent, leading to the preferential formation of one enantiomeric product. csic.es The nature of the catalyst, including its metal center, ligands, and any counterions, can have a subtle but significant impact on the enantiomeric excess (% ee) obtained. csic.es

The following table illustrates the effect of different ligands on the enantioselectivity of a model reaction involving a vinylsilane, highlighting the importance of the chiral catalyst's structure.

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | L1 (R = iPr) | 75 | 89 |

| 2 | L2 (R = tBu) | 66 | 28 |

| 3 | L3 (R = PhCH2) | - | 88 |

| 4 | L4 (R = Et) | - | 87 |

| 5 | L5 (R = iBu) | 90 | 95 |

| This table is illustrative of ligand effects in asymmetric catalysis as described in a study on Barbier-type synthesis with a different vinylsilane. nih.gov |

Substrate-controlled stereoselective processes rely on a chiral feature already present within the substrate molecule to direct the stereochemical outcome of a reaction. wikipedia.org This internal asymmetric induction uses a covalently bonded chiral center to influence the formation of new stereocenters. wikipedia.org The inherent steric and electronic properties of the substrate's molecular framework dictate how reactants can approach, thereby controlling the chirality of the product. wikipedia.orgresearchgate.net In the context of this compound, if it were part of a larger molecule containing a chiral center, that center could direct the stereoselective addition of reagents to the vinylsilane moiety. researchgate.net For example, conjugate addition reactions are often subject to high levels of substrate control, where the existing stereochemistry of the substrate dictates the facial selectivity of the incoming nucleophile. researchgate.net

Stereospecificity of Reactions Involving this compound

A stereospecific reaction is one where stereoisomeric reactants give stereoisomerically different products. inflibnet.ac.inmasterorganicchemistry.com The electrophilic substitution of vinylsilanes is a prime example of a stereospecific process. mcgill.ca As mentioned, these reactions typically proceed with retention of the double bond geometry. chemtube3d.com Therefore, reacting this compound with an electrophile (E+) stereospecifically yields the (E)-alkene product where the trimethylsilyl (B98337) group has been replaced by the electrophile. chemtube3d.commcgill.ca

For example, the Friedel-Crafts formylation of an (E)-vinylsilane proceeds with retention of configuration to give the corresponding (E)-conjugated aldehyde. mcgill.ca This high degree of stereospecificity makes (E)-vinylsilanes valuable precursors for the synthesis of trisubstituted alkenes with defined stereochemistry. mcgill.ca

Factors Influencing Retention or Inversion of Configuration

While retention of configuration is the most common outcome for electrophilic substitution on vinylsilanes, the possibility of inversion exists, particularly in nucleophilic substitution reactions at a vinylic carbon. researchgate.net The stereochemical outcome—retention or inversion—is determined by the reaction mechanism.

Retention of Configuration : This is often observed in electrophilic substitutions and some nucleophilic substitutions. For nucleophilic vinylic substitution, a mechanism involving an out-of-plane π* attack by the nucleophile (SNVπ) can lead to retention. researchgate.net In electrophilic substitutions, the formation of a bridged intermediate or a concerted process where the electrophile adds and the silyl group leaves in a syn-fashion preserves the stereochemistry. chemtube3d.com

Inversion of Configuration : In nucleophilic substitutions, inversion can occur through a concerted bimolecular mechanism (SNV2) where the nucleophile attacks the σ* orbital in the plane of the molecule. researchgate.net In SN1-type reactions involving a vinylic cation intermediate, attack of the nucleophile can occur from either face, potentially leading to a mixture of retention and inversion (racemization). masterorganicchemistry.comlibretexts.org However, the formation of a linear vinylic cation is generally high in energy. Sometimes, what appears to be a simple retention of configuration is actually the result of a double inversion process, involving two consecutive SN2-type reactions. youtube.com

Synthetic Utility and Applications of E 3,3 Dimethyl 1 Trimethylsilyl 1 Butene in Organic Synthesis

Role as a Key Synthetic Intermediate

(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene serves as a crucial starting material for the synthesis of more complex and highly functionalized molecules. The presence of the trimethylsilyl (B98337) group activates the double bond towards various reactions and provides a handle for subsequent transformations. This allows chemists to introduce a variety of functional groups with high regioselectivity. The silicon-carbon bond can be cleaved under specific conditions to be replaced by other atoms or functional groups, making this compound a versatile precursor in multi-step syntheses.

The strategic placement of the bulky tert-butyl group often directs the stereochemical outcome of reactions, providing a degree of control that is highly sought after in the synthesis of complex target molecules. This steric influence, combined with the electronic effects of the silyl (B83357) group, makes this compound a powerful tool for constructing intricate molecular architectures.

Application in the Construction of Complex Organic Molecules

The utility of this compound extends to the synthesis of diverse and complex organic structures, including functionalized alkenes, diene systems, and cyclic compounds.

Synthesis of Functionalized Alkenes and Alkenyl Derivatives

Vinylsilanes, such as this compound, are well-established precursors for the stereoselective synthesis of functionalized alkenes. The silyl group can be replaced by a variety of electrophiles with retention of the double bond geometry. This allows for the introduction of functionalities like halides, acyl groups, and aryl groups. Silylative coupling reactions of olefins with vinylsilanes represent an efficient method for creating stereodefined alkenylsilanes and bis(silyl)alkenes, which are valuable scaffolds for further chemical modifications. rsc.org

| Reaction Type | Reagents | Product Type | Stereochemistry |

| Silylative Coupling | Olefin, Ruthenium catalyst | Alkenylsilane | Stereodefined |

| Desilylative Cross-Coupling | Organic halide, Palladium catalyst | Functionalized alkene | Retention of configuration |

| Acylation | Acyl chloride, Lewis acid | α,β-Unsaturated ketone | Retention of configuration |

| Halogenation | Halogen source | Alkenyl halide | Retention of configuration |

Generation of Diene Systems (e.g., 1,3-Butadienes)

This compound can be employed in the synthesis of substituted 1,3-dienes. For instance, iron-catalyzed cross-[2+2]-cycloadditions of vinylsilanes with 1,3-dienes can lead to the formation of vinylcyclobutanes, which can subsequently undergo ring-opening reactions to yield diene systems. nih.gov Furthermore, gold-catalyzed reactions of vinyldiazo compounds with vinylsilanes can produce skipped dienes with high regio- and stereoselectivity, where the silyl group acts as a controlling element. organic-chemistry.org

Formation of Cyclopropanes and Other Cyclic Structures

The double bond in this compound is susceptible to cycloaddition reactions, enabling the construction of various cyclic structures.

Cyclopropanation: The reaction of the alkene with carbenes or carbenoids is a direct method for synthesizing cyclopropane (B1198618) rings. masterorganicchemistry.com The stereochemistry of the starting alkene is typically retained in the cyclopropane product. researchgate.net While direct examples with this compound are not extensively documented, the general reactivity of silyl-substituted alkenes in cyclopropanation reactions is well-established. For example, silylcyclopropenes can act as precursors to α-silyl vinyl carbenes, which then react with other alkenes to form cyclopropylsilanes with high diastereoselectivity. rsc.org Halogenated carbenes, generated from haloforms, also react with alkenes to yield dihalocyclopropanes. masterorganicchemistry.com

Cycloaddition Reactions: Vinylsilanes can participate in various cycloaddition reactions. For instance, iron-catalyzed cross-[2+2] and [4+2] cycloadditions with dienes provide access to cyclobutane (B1203170) and cyclohexane (B81311) derivatives, respectively. nih.gov The bulky tert-butyl group on this compound can influence the regioselectivity and stereoselectivity of these cycloadditions. Additionally, [3+2] cycloaddition reactions of silyldiazoalkanes with alkenes are a known method for generating functionalized pyrazolines. nih.gov

Use as a Masked Functional Group or Synthetic Equivalent

The trimethylsilyl group in this compound can be considered a masked hydroxyl group or a synthetic equivalent of a vinyl anion. The silicon-carbon bond can be oxidatively cleaved to introduce a hydroxyl group at the original position of the silyl group. This transformation allows the vinylsilane to function as a precursor to enols or ketones.

Furthermore, under certain reaction conditions, the vinylsilane can act as a nucleophile, effectively serving as a vinyl anion equivalent. This reactivity is particularly useful in carbon-carbon bond-forming reactions where direct use of a vinyl anion might be problematic due to its high reactivity and basicity. The steric hindrance provided by the tert-butyl group can enhance the selectivity of these reactions.

Contribution to Stereoselective and Asymmetric Synthesis Strategies

The defined E-geometry of the double bond in this compound is crucial for stereoselective synthesis. In many reactions, the stereochemistry of the starting vinylsilane is directly transferred to the product, allowing for the synthesis of specific stereoisomers. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific body of research focused on the development of novel synthetic methodologies centered on the unique reactivity of This compound .

Vinylsilanes, as a class of compounds, are known to participate in a variety of synthetically useful transformations. These include:

Protodesilylation: The replacement of the trimethylsilyl group with a proton.

Acylation/Formylation: Replacement of the silyl group with an acyl or formyl group, typically under Friedel-Crafts conditions, to produce α,β-unsaturated ketones or aldehydes. This reaction proceeds with retention of the double bond stereochemistry.

Halogenation: Stereospecific replacement of the silyl group with a halogen atom.

Cross-Coupling Reactions: Such as the Hiyama coupling, where the vinylsilane couples with an organic halide in the presence of a palladium catalyst and an activator (e.g., a fluoride (B91410) source).

Epoxidation and Dihydroxylation: Reactions at the carbon-carbon double bond.

The reactivity of this compound would be influenced by the significant steric bulk of the tert-butyl group. This steric hindrance would likely affect the approach of reagents to the double bond and the silyl group, potentially influencing reaction rates and stereoselectivity compared to less hindered vinylsilanes.

However, despite these expected reactivity patterns, searches have not yielded studies where this compound has been used as a key substrate for the explicit purpose of developing new, named, or widely applicable synthetic methods. It may have been used as a substrate to test the scope of a new reaction, but it is not the foundation upon which new methodologies have been built and reported.

Therefore, a detailed section on "Development of Novel Synthetic Methodologies Based on its Reactivity" cannot be generated at this time due to the absence of specific research findings in the public domain.

Computational and Theoretical Studies of E 3,3 Dimethyl 1 Trimethylsilyl 1 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of (E)-3,3-dimethyl-1-trimethylsilyl-1-butene. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Theoretical studies on related vinylsilanes have utilized various DFT functionals and basis sets to probe their reactivity. For instance, in a study exploring the (3+2) cycloaddition reactions of silylated nitroethenes, the ωB97XD functional with a 6-311+G(d) basis set and a Polarizable Continuum Model (PCM) was employed to calculate molecular properties. Such calculations can reveal important details about the electron distribution within the molecule.

One key insight from these calculations is the charge distribution across the carbon-carbon double bond, which is fundamental to understanding the molecule's reactivity. The presence of the electron-donating trimethylsilyl (B98337) group significantly influences the polarity of the double bond. In a comparative analysis between a trimethylsilyl-substituted alkene and its tert-butyl analogue, a notable difference in the charge of the carbon atom bonded to the substituent was observed. The carbon attached to the trimethylsilyl group carries a more negative charge (−0.55 e) compared to the one attached to the tert-butyl group (−0.11 e). This highlights the distinct electronic effect of the silicon atom compared to a quaternary carbon.

Table 1: Calculated Atomic Charges on Cα in Related Alkenes

| Compound | Substituent (X) | Charge on Cα (e) |

|---|---|---|

| Trimethylsilyl Analogue | -SiMe₃ | -0.55 |

This interactive table showcases the calculated atomic charge on the carbon atom (Cα) directly bonded to the substituent group (X), illustrating the electronic influence of the trimethylsilyl group compared to a tert-butyl group.

These computational approaches are not limited to ground-state properties. They are also used to calculate the energies of transition states and intermediates, providing a quantitative picture of reaction energy profiles. mdpi.com

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the reviewed literature, this computational technique offers significant potential for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions in a condensed phase.

For a molecule with bulky groups like the trimethylsilyl and tert-butyl moieties, MD simulations could be particularly useful for:

Exploring Conformational Landscapes: Simulating the rotation around single bonds to identify the most stable conformations and the energy barriers between them.

Solvent Effects: Modeling the behavior of the molecule in different solvents to understand how intermolecular interactions influence its structure and reactivity.

Thermal Motion: Simulating the molecule's dynamics at various temperatures to understand vibrational modes and structural flexibility under different energy conditions.

Recent advancements have combined quantum mechanics with molecular mechanics (QM/MM) to model complex processes like silicone polymerization, demonstrating the power of simulation in understanding reaction dynamics and material properties. mdpi.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational studies are pivotal in predicting the chemical behavior of this compound, particularly its reactivity and selectivity in chemical reactions. The electronic and steric properties of the molecule, dictated by the trimethylsilyl and tert-butyl groups, are the primary determinants of its reaction outcomes.

Reactivity and Regioselectivity: The trimethylsilyl group plays a crucial role in directing the regioselectivity of electrophilic additions to the double bond. This is often attributed to the β-silicon effect, where the silicon atom stabilizes a positive charge on the carbon atom beta to it. This effect can direct incoming electrophiles to the C1 carbon (the one bearing the silyl (B83357) group), leading to the formation of a carbocation at C2, which is stabilized by the adjacent silicon. researchgate.net

DFT calculations support this by showing the polarization of the double bond. The calculated negative charge on the silylated carbon atom suggests it is a likely site for electrophilic attack. nih.gov In iron-catalyzed cycloadditions involving vinylsilanes, computational models have shown that competing steric and orbital-symmetry requirements are key factors in dictating the regioselectivity of the reaction. nih.govnih.gov

Stereoselectivity: The stereochemical outcome of reactions is heavily influenced by the steric hindrance imposed by the bulky tert-butyl and trimethylsilyl groups. In reactions like hydrosilylation or hydroboration, the reagents will preferentially approach the double bond from the less sterically hindered face, leading to a specific stereoisomer. For example, in ruthenium-catalyzed hydrosilylation of alkynes, sterically demanding substituents have been shown to favor the formation of (E)-vinylsilane products. researchgate.net

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Controlling Factor | Predicted Outcome |

|---|---|---|

| Electrophilic Addition | β-Silicon Effect | Electrophile adds to C1 (silylated carbon) |

| Cycloaddition | Steric Hindrance & Orbitals | Regioselectivity dictated by substituent effects |

This interactive table summarizes the predicted reactivity and selectivity based on the key electronic and steric features of the molecule as understood from theoretical studies.

Elucidation of Reaction Mechanisms at the Molecular Level

Quantum chemical calculations provide a molecular-level view of reaction mechanisms, allowing researchers to map the entire potential energy surface of a reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed reaction profile can be constructed, revealing activation energies and reaction thermodynamics. mdpi.com

For instance, a DFT study on the reaction of a related phosphabutene compound detailed a three-step mechanism, calculating the activation energy for each step and characterizing the geometry of each intermediate and transition state. nih.gov Similarly, for reactions involving this compound, DFT could be used to:

Visualize Transition States: Determine the precise geometry of atoms at the peak of the reaction energy barrier.

Calculate Activation Energies: Quantify the energy required for a reaction to proceed, which relates directly to the reaction rate.

Confirm Intermediates: Verify the existence and stability of short-lived intermediate species, such as carbocations.

Compare Competing Pathways: Evaluate multiple possible reaction mechanisms to determine the most energetically favorable route.

Mechanistic studies on iron-catalyzed cycloadditions of vinylsilanes have used DFT to corroborate experimental findings, identifying catalyst resting states and modeling the oxidative cyclization step that determines regioselectivity. nih.govnih.gov

Conformational Analysis and Steric Effects

The three-dimensional structure and conformational preferences of this compound are dominated by the significant steric bulk of its substituents. The tert-butyl group, with its three methyl groups, and the trimethylsilyl group create a sterically crowded environment around the carbon-carbon double bond.

Conformational Analysis: Theoretical studies on similar 1-alkenes have shown that their most stable conformations often feature a bent-inward geometry. This arrangement allows for stabilizing interactions between the hydrogen atoms on the alkyl chain and the π-electrons of the double bond. For this compound, computational analysis would likely focus on the rotation around the C2-C3 single bond. However, the large size of the tert-butyl group would severely restrict this rotation, locking the backbone into a relatively rigid conformation.

Steric Effects: The steric hindrance is a primary factor governing the molecule's reactivity and the stereochemistry of its products. nih.gov

Facial Selectivity: The bulky groups effectively block one face of the planar double bond, forcing incoming reagents to attack from the opposite, more accessible face.

Reaction Rates: Extreme steric crowding can slow down reaction rates by preventing effective orbital overlap between the reactants in the transition state.

Isomer Stability: The (E)-configuration, where the large trimethylsilyl and tert-butyl groups are on opposite sides of the double bond, is significantly more stable than the hypothetical (Z)-isomer, where these groups would be on the same side, leading to immense steric repulsion. In studies of related reactions, the steric demand of substituents has been directly correlated with the ratio of E/Z products formed.

Spectroscopic Characterization and Structural Elucidation of E 3,3 Dimethyl 1 Trimethylsilyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organosilicon compounds like (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for a complete assignment of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The trimethylsilyl (B98337) group protons would appear as a sharp singlet, typically in the upfield region around 0 ppm, due to the electropositive nature of silicon. The tert-butyl protons would also produce a singlet, slightly further downfield. The vinylic protons, being in an E-configuration, would appear as two doublets with a characteristic large coupling constant (typically >15 Hz), confirming their trans relationship.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~0.0 - 0.2 | Singlet | 9H |

| -C(CH₃)₃ | ~1.0 - 1.2 | Singlet | 9H |

| =CH-Si | ~5.5 - 6.0 | Doublet | 1H |

| =CH-tBu | ~6.0 - 6.5 | Doublet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance. The trimethylsilyl methyl carbons will appear at a high field. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts. The sp² hybridized carbons of the double bond will resonate at a lower field, with their specific shifts influenced by the silicon and tert-butyl substituents.

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| -Si(CH₃)₃ | ~ -1.0 - 2.0 |

| -C(CH₃)₃ | ~28.0 - 32.0 |

| -C(CH₃)₃ | ~33.0 - 37.0 |

| =CH-Si | ~125.0 - 135.0 |

| =CH-tBu | ~145.0 - 155.0 |

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected for the silicon atom of the trimethylsilyl group. The chemical shift of this signal provides information about the electronic environment of the silicon atom, influenced by the adjacent vinyl group. The typical range for silicon atoms in vinylsilanes is between -10 and 0 ppm relative to tetramethylsilane (B1202638) (TMS).

| Silicon Atom | Chemical Shift (δ, ppm) (Predicted) |

| -Si(CH₃)₃ | ~ -8.0 to -2.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key absorptions would include C-H stretching vibrations for the alkyl and vinyl groups, the C=C stretching of the alkene, and vibrations associated with the trimethylsilyl group.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C=C stretch | 1600-1620 | Medium |

| Si-C stretch | 1245-1255, 830-860 | Strong |

| C-H bend (vinyl E) | 980-990 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide its molecular weight and fragmentation pattern, aiding in structural confirmation. The molecular ion peak [M]⁺ would be observed, and characteristic fragments would arise from the cleavage of the trimethylsilyl and tert-butyl groups. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is a common feature for trimethylsilyl compounds. Another significant fragmentation pathway would be the loss of the tert-butyl group ([M-57]⁺).

| Ion | m/z (Predicted) | Description |

| [C₉H₂₀Si]⁺ | 156 | Molecular Ion |

| [C₈H₁₇Si]⁺ | 141 | Loss of CH₃ |

| [C₅H₁₁Si]⁺ | 99 | Loss of C(CH₃)₃ |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

X-ray Crystallography (for crystalline derivatives or related compounds)

Currently, there is no publicly available X-ray crystallographic data for this compound itself, as it is a liquid at room temperature. Structural analysis of solid, crystalline derivatives or closely related silylated butenes would be necessary to provide precise bond lengths and angles. Such studies would definitively confirm the E-geometry of the double bond and reveal details about the steric interactions between the bulky trimethylsilyl and tert-butyl groups.

Other Advanced Spectroscopic Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, a suite of advanced spectroscopic methods is employed. These techniques provide correlational data and precise mass measurements that complement 1D NMR and IR spectroscopy.

Two-Dimensional NMR Spectroscopy (2D-NMR)

2D-NMR experiments are crucial for establishing direct and long-range correlations between protons and carbons within the molecule. For a definitive structural analysis of this compound, several 2D-NMR techniques would be indispensable:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals of the two vinylic protons would definitively confirm their coupling and proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals corresponding to the vinylic protons, the tert-butyl group, and the trimethylsilyl group.

A summary of expected 2D-NMR correlations for this compound is presented in the interactive table below.

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| Vinylic H (adjacent to Si) | Vinylic H (adjacent to C(CH₃)₃) | Vinylic C (adjacent to Si) | Vinylic C (adjacent to C(CH₃)₃), Si-CH₃ Carbon |

| Vinylic H (adjacent to C(CH₃)₃) | Vinylic H (adjacent to Si) | Vinylic C (adjacent to C(CH₃)₃) | Vinylic C (adjacent to Si), Tert-butyl C, Tert-butyl CH₃ Carbons |

| Trimethylsilyl Protons | None | Si-CH₃ Carbon | Vinylic C (adjacent to Si) |

| Tert-butyl Protons | None | Tert-butyl CH₃ Carbons | Tert-butyl C, Vinylic C (adjacent to C(CH₃)₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. researchgate.net

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the characteristic loss of methyl groups and cleavage of the silicon-carbon bonds. Common fragmentation pathways for trimethylsilyl compounds can provide further structural confirmation. nist.gov

X-ray Crystallography

In cases where a single crystal of the compound can be obtained, X-ray crystallography offers the most definitive structural elucidation. mdpi.com This technique provides a precise three-dimensional map of the atomic positions and bond lengths within the crystal lattice. mdpi.com For this compound, a crystallographic analysis would confirm the E-configuration of the double bond and provide exact measurements of the Si-C and C-C bond lengths and angles, offering an unambiguous confirmation of the entire molecular structure.

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for Synthesis and Transformation

The primary synthetic route to (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is the hydrosilylation of 3,3-dimethyl-1-butyne (B43207). This reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. researchgate.net While platinum complexes like Speier's and Karstedt's catalysts have traditionally dominated this field, future research will increasingly focus on developing more sustainable and cost-effective catalytic systems. rsc.org

A significant research thrust is the replacement of precious metal catalysts (Pt, Rh, Ru) with catalysts based on earth-abundant and less toxic metals. ucsd.edursc.org Iron, copper, nickel, and cobalt complexes have emerged as promising alternatives for alkyne hydrosilylation, offering unique selectivity and reactivity profiles. acs.orgmdpi.comorganic-chemistry.org For instance, iron catalysts featuring 2,9-diaryl-1,10-phenanthroline ligands have demonstrated tunable regioselectivity in the hydrosilylation of alkynes. ucsd.edu The exploration of these first-row transition metals for the synthesis of this compound could lead to more economical and environmentally friendly processes.

Furthermore, the design and synthesis of novel ligands will be crucial in modulating the activity and selectivity of these new catalysts. Pincer-type ligands and N-heterocyclic carbenes (NHCs) are known to form robust and highly active complexes with a variety of metals, enabling precise control over the catalytic cycle. Research into new ligand architectures could unlock unprecedented catalytic efficiencies and selectivities for both the synthesis and subsequent transformations of this compound.

| Catalyst Type | Metal Center | Potential Advantages for Vinylsilane Synthesis |

| Pincer Complexes | Fe, Co, Ni | High stability, tunable steric/electronic properties, high activity. mdpi.comorganic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Complexes | Cu, Ni | Strong σ-donor properties, robust metal-ligand bond, resistance to oxidation. |

| Supported Metal Nanoparticles | Pt, Pd, Au | High surface area, potential for recyclability, unique catalytic activity. |

| Metal-Free Catalysts | Boranes, Photocatalysts | Avoidance of metal contamination, novel reaction pathways. rsc.org |

Development of Highly Enantioselective and Diastereoselective Processes

The development of stereoselective reactions is a cornerstone of modern organic synthesis. For this compound, future research will focus on two main areas: the enantioselective synthesis of chiral derivatives and its application as a substrate in diastereoselective reactions.

Although the target molecule itself is achiral, its functionalization can generate stereocenters. Research into the enantioselective construction of silicon-stereogenic vinylsilanes from simple alkenes using rhodium catalysis points towards the possibility of developing chiral analogues of this compound. researchgate.netnih.gov Furthermore, Lewis acid-catalyzed enantioselective additions of vinylsilanes to carbonyl compounds have been shown to produce chiral allylic alcohols with excellent enantioselectivities (97–99% ee). acs.org Applying such methodologies to this compound could provide access to a range of valuable, enantiopure building blocks.

Vinylsilanes are also excellent partners in cycloaddition reactions. The electron-donating nature of the silyl (B83357) group can influence the regio- and diastereoselectivity of reactions like the Diels-Alder cycloaddition. Future studies could explore the diastereoselective [2+2] and [4+2] cycloadditions of this compound with various dienophiles or dienes. nih.gov The bulky tert-butyl group is expected to exert significant steric influence, potentially leading to high levels of facial selectivity. Intramolecular silyl nitronate cycloadditions have also shown remarkable diastereospecificity, suggesting another promising avenue for investigation. mdpi.com

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of a bulky, aliphatic tert-butyl group and a silicon-containing moiety suggests that polymers derived from this compound could possess interesting properties. While the polymerization of this specific monomer is not extensively documented, insights can be drawn from related polyolefins and polysilanes.

The polymerization of sterically hindered olefins like 3-methyl-1-butene (B165623) has been achieved using metallocene catalysts. researchgate.net Similar catalytic systems could be explored for the polymerization of this compound. The resulting polymer would feature a hydrocarbon backbone with bulky tert-butyl and trimethylsilyl (B98337) pendant groups. These groups would likely disrupt chain packing, leading to amorphous materials with high fractional free volume. Such polymers are often characterized by high gas permeability, making them potential candidates for gas separation membranes. For example, poly[1-(trimethylsilyl)-1-propyne], a related polymer with high silicon content, exhibits exceptionally high gas permeability.

Anionic polymerization is another potential route, as it has been successfully applied to other silylated monomers. researchgate.net The resulting polymers could serve as precursors to other materials. For example, the trimethylsilyl groups could be removed or functionalized post-polymerization to modify the polymer's properties, such as its polarity or cross-linking ability.

| Potential Polymer Property | Structural Origin | Potential Application |

| High Gas Permeability | Bulky tert-butyl and trimethylsilyl groups creating high free volume. | Gas separation membranes, sensors. |

| High Thermal Stability | Saturated hydrocarbon backbone and stable C-Si bonds. | High-performance plastics, dielectric materials. |

| Tunable Surface Properties | Presence of nonpolar alkyl and silyl groups. | Hydrophobic coatings, low-friction surfaces. |

| Chemical Resistance | Steric shielding of the polymer backbone by pendant groups. | Chemically resistant materials for industrial applications. |

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

Future research into the synthesis and application of this compound must align with the principles of green chemistry. This involves developing processes that are more atom-economical, energy-efficient, and generate less waste. rsc.org

As mentioned, a key aspect is the move towards catalysts based on earth-abundant metals. ucsd.eduresearchgate.net Additionally, exploring solvent-free reaction conditions or the use of greener solvents will be important. Hydrosilylation reactions can often be performed under neat conditions, significantly reducing solvent waste. rsc.org The development of visible-light-driven, metal-free hydrosilylation reactions represents a particularly exciting frontier, offering a potentially highly sustainable synthetic route. rsc.org

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and easier scalability. vapourtec.com The synthesis of vinylarenes via Peterson olefination has been successfully demonstrated in a flow system, highlighting the potential for applying this technology to the synthesis of vinylsilanes. nih.gov Developing a continuous flow process for the hydrosilylation of 3,3-dimethyl-1-butyne would allow for the safe and efficient large-scale production of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could also lead to improved selectivity and yield.

Computational Design and Discovery of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research on this compound will greatly benefit from the application of these methods.

DFT calculations can be used to model the transition states of potential reactions, such as cycloadditions, providing insights into the origins of stereo- and regioselectivity. researchgate.netmcmaster.ca For example, computational studies on the Diels-Alder reactions of other vinylsilanes have successfully predicted their reactivity and selectivity. Similar studies on this compound could guide the design of experiments to achieve desired outcomes in complex reactions.

Furthermore, computational modeling can aid in the design of new catalysts. By calculating the energies of intermediates and transition states in a catalytic cycle, researchers can screen potential catalyst candidates in silico before committing to laboratory synthesis. This approach can accelerate the discovery of more efficient and selective catalysts for both the synthesis and transformation of the title compound. DFT has also been used to investigate the mechanistic details of olefin polymerization, including the impact of monomer structure on propagation and termination rates, which would be invaluable for developing polymerization processes for this compound. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene?

- Methodological Answer : To achieve high stereoselectivity, employ transition-metal-catalyzed hydrosilylation or Wittig-type reactions under inert atmospheres (e.g., nitrogen/argon). Monitor reaction progress via GC-MS or NMR to track regiochemical outcomes. For example, the trimethylsilyl group’s steric bulk can be leveraged to favor the E-isomer by using bulky ligands or low-temperature conditions (≤0°C). Calibrate reaction parameters (solvent polarity, catalyst loading) iteratively to minimize byproducts .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the E-configuration (olefinic protons at δ 5.1–5.4 ppm with coupling constants ) and silyl group presence (singlet for at δ 0.1–0.3 ppm).

- GC-MS : Confirm molecular ion peak at m/z 154 (CHSi, exact mass 154.13) and fragmentation patterns (e.g., loss of at m/z 73).

- FT-IR : Validate C=C stretching (1640–1680 cm) and Si–C bonds (1250–1260 cm) .

Q. How should researchers handle air- and moisture-sensitive reactions involving this compound?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for synthesis and purification. Store the compound under inert gas in flame-sealed ampoules or septum-capped vials. Pre-dry solvents (e.g., THF, hexane) over molecular sieves and degas via freeze-pump-thaw cycles. Safety protocols must include spill containment measures due to flammability (flash point ~−20°C) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the trimethylsilyl group in Diels-Alder reactions with this compound?

- Methodological Answer : The group acts as a σ-donor, lowering the LUMO energy of the dienophile, accelerating electron-deficient diene cycloadditions. Use DFT calculations (e.g., B3LYP/6-31G*) to model orbital interactions. Experimentally, compare reaction rates with non-silylated analogs under identical conditions (e.g., 20°C in toluene). Monitor regioselectivity via -NMR or X-ray crystallography of adducts .

Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., using Gaussian or ORCA) to assess bond dissociation energies (BDEs) for Si–C and C=C bonds. For thermal stability, run TGA-DSC analyses to identify decomposition thresholds (e.g., >150°C). Combine with Arrhenius plots from controlled pyrolysis experiments (50–200°C) to model degradation kinetics .

Q. How to resolve contradictions in reported reactivity data (e.g., competing β-hydride elimination vs. cyclization)?

- Methodological Answer : Replicate conflicting studies while strictly controlling variables (catalyst purity, solvent trace water content). Use isotopic labeling (, ) to track hydride migration pathways. Statistically analyze reaction outcomes (ANOVA) to isolate dominant factors. Publish negative results to clarify boundary conditions for each pathway .

Q. What strategies mitigate sample degradation during long-term spectroscopic studies?

- Methodological Answer : Stabilize samples by storing at −80°C in amber vials with stabilizers (e.g., BHT for radical inhibition). For real-time monitoring, use flow NMR cells or rapid-scan FT-IR to minimize air exposure. Validate stability via periodic LC-MS checks over 24–72-hour intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.